(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one
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Overview
Description
(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a naphthalene ring connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-furyl aldehyde and 2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol-water mixture at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to introduce different substituents on the aromatic rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the development of new drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activities of (E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of the chalcone family, characterized by two phenyl rings connected by a propenone linkage.
Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.
Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer activities.
Uniqueness
(E)-1-(3-furyl)-3-(2-naphthyl)-2-propen-1-one is unique due to the presence of both a furan ring and a naphthalene ring, which impart distinct chemical and biological properties. The combination of these structural features enhances its reactivity and potential for diverse applications compared to other chalcones and related compounds .
Properties
IUPAC Name |
(E)-1-(furan-3-yl)-3-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(16-9-10-19-12-16)8-6-13-5-7-14-3-1-2-4-15(14)11-13/h1-12H/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRRNXHKGSQJBT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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